Ropivacaine mesylate
Overview
Description
Ropivacaine Mesilate is a local anesthetic drug belonging to the amino amide group. It is commonly used for regional anesthesia and pain management. The compound is known for its long-lasting effects and reduced cardiotoxicity compared to other local anesthetics like bupivacaine .
Scientific Research Applications
Ropivacaine Mesilate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of local anesthetics.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Widely used in clinical settings for regional anesthesia and pain management.
Industry: Employed in the development of sustained-release formulations for prolonged analgesic effects
Mechanism of Action
Target of Action
Ropivacaine mesylate primarily targets the sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, making them a key target for local anesthetics like ropivacaine .
Mode of Action
This compound acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . In other words, this compound inhibits sodium ion influx in nerve fibers, thereby blocking impulse conduction .
Biochemical Pathways
This compound has been found to interact with the AKT1/GGT1/NF-κB signaling pathway . It inhibits GGT1 expression by interacting with the catalytic domain of AKT1 directly to impair its kinase activity, which results in the inactivation of NF-κB . This interaction plays a significant role in the regulation of ropivacaine-repressed stemness in breast cancer cells .
Pharmacokinetics
This compound undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . A study showed that ropivacaine was slowly released from the Ropivacaine Oil Delivery Depot (RODD), and the ropivacaine concentrations in plasma presented a bimodal profile .
Result of Action
The primary result of this compound’s action is the effective blocking of neuropathic pain . It specifically blocks mechanical allodynia and thermal hyperalgesia . Moreover, it has been found to attenuate breast cancer stemness through the AKT1/GGT1/NF-κB signaling pathway .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For instance, epidural administration of this compound effectively blocks neuropathic pain without inducing analgesic tolerance and significantly delays the development of neuropathic pain produced by peripheral nerve injury .
Safety and Hazards
Ropivacaine mesylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Ropivacaine mesylate is an effective sodium channel blocker . It exerts its effects by reversibly inhibiting the influx of sodium ions, thereby causing a block in nerve fiber impulse conduction . This compound is also an inhibitor of K2P (two-pore domain potassium channel) TREK-1, with an IC50 value of 402.7 μM in COS-7 cell membranes .
Cellular Effects
This compound has been shown to inhibit the proliferation and migration of various types of cells, including lung cancer cells . It induces cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . Moreover, this compound decreases the phosphorylated levels of STAT3 at Ser727 and downregulates the expression of the STAT3 upstream gene IL-6 .
Molecular Mechanism
This compound blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .
Temporal Effects in Laboratory Settings
This compound has been shown to have a bimodal profile in plasma concentration-time curves, indicating that it is slowly released from the Ropivacaine oil delivery depot (RODD) . The Tmax (time to reach maximum concentration) in the RODD groups was longer than that in the ropivacaine hydrochloride injection (RHI) group .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, a study found that a single-needle injection of RODD containing 24 mg of this compound was optimal for three subjects, and the range of nerve block was 42.5±20.8 mm .
Metabolic Pathways
This compound is metabolized to 2’,6’-pipecoloxylidide (PPX), 3’-hydroxyropivacaine (3’-OH Rop), and 4’-hydroxyropivacaine (4’-OH Rop) by hepatic P450 . CYP3A4 is involved in producing PPX, and CYP1A2 is involved in the formation of 3’-OH Rop in human hepatic microsomes .
Transport and Distribution
This compound is administered via subcutaneous injection . It is slowly released from the Ropivacaine oil delivery depot (RODD), which is composed of 2% ropivacaine, 4% benzyl alcohol, 30% benzyl benzoate, and approximately 64% soybean oil .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where it can interact with sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ropivacaine Mesilate is synthesized through a series of chemical reactions starting from 2,6-dimethylanilineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Ropivacaine Mesilate involves large-scale chemical synthesis using automated reactors. The process includes purification steps such as crystallization and filtration to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ropivacaine Mesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include hydroxylated and dealkylated metabolites, which are excreted in the urine .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Known for its potent anesthetic effects but higher cardiotoxicity.
Lidocaine: Widely used but has a shorter duration of action compared to Ropivacaine Mesilate.
Mepivacaine: Similar in structure but with different pharmacokinetic properties .
Uniqueness
Ropivacaine Mesilate is unique due to its reduced cardiotoxicity and longer duration of action. It provides effective pain relief with a lower risk of adverse effects, making it a preferred choice for many clinical applications .
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854056-07-8 | |
Record name | Ropivacaine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPIVACAINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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